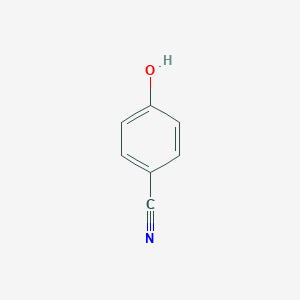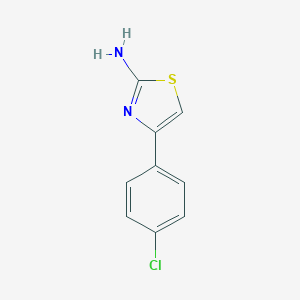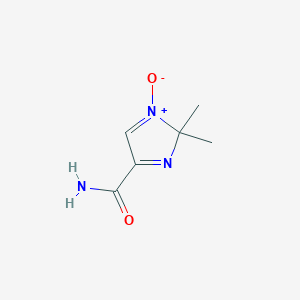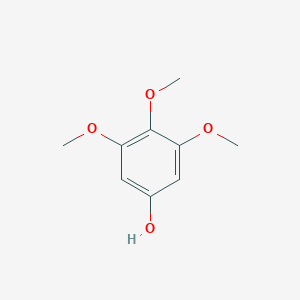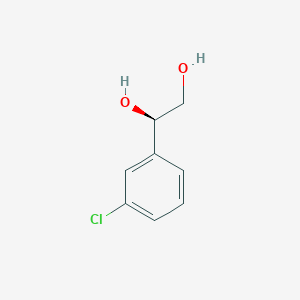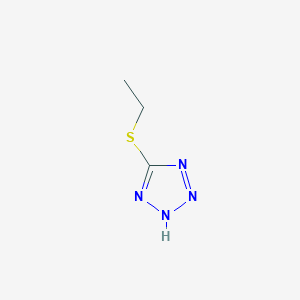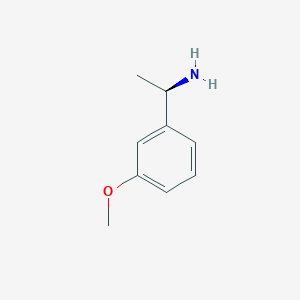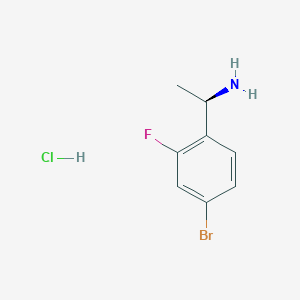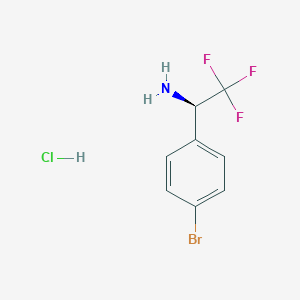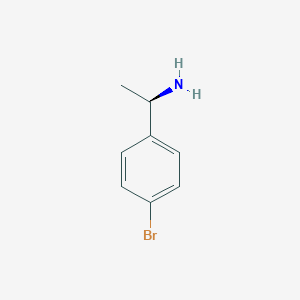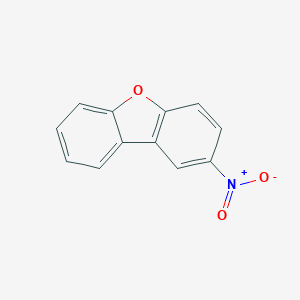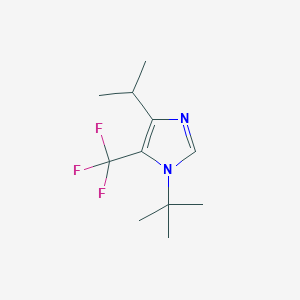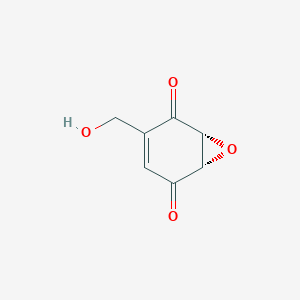
Phyllostine
Descripción general
Descripción
Phyllostine is a phytotoxic compound produced by the fungus Phyllosticta species. It is known for its role in causing wilting and dark discoloration in plants, particularly red clover . The compound is structurally related to phyllosinol and has similar phytotoxic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phyllostine can be synthesized through the epoxidation of the 5-6 double bond of 2-(hydroxymethyl)-1,4-benzoquinone . The synthesis involves regiospecific procedures to ensure the correct structural formation .
Industrial Production Methods: this compound is typically isolated from the culture filtrate of Phyllosticta species. The process involves growing the fungus in a suitable medium, followed by extraction and purification of the compound using solvents like chloroform .
Análisis De Reacciones Químicas
Types of Reactions: Phyllostine undergoes various chemical reactions, including oxidation and reduction. It can also participate in substitution reactions due to the presence of reactive functional groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce this compound.
Substitution: Nucleophilic reagents can be used for substitution reactions involving this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-methyl-1,4-benzoquinone-5,6-epoxide .
Aplicaciones Científicas De Investigación
Phyllostine has several applications in scientific research:
Mecanismo De Acción
Phyllostine is closely related to phyllosinol in structure and function. Both compounds exhibit similar phytotoxic properties and are produced by the same fungal species . this compound has been found to have slightly higher phytotoxicity compared to phyllosinol .
Comparación Con Compuestos Similares
Phyllosinol: Structurally similar and also produced by Phyllosticta species.
Terremutin: Another mold metabolite with similar phytotoxic properties.
Terreic Acid: Shares structural similarities and phytotoxic effects with phyllostine.
This compound’s unique structural features and higher phytotoxicity make it a compound of significant interest in various fields of research.
Propiedades
IUPAC Name |
(1R,6S)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,6-8H,2H2/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLELZLHJHUZIGY-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C2C(C1=O)O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)[C@H]2[C@@H](C1=O)O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181723 | |
| Record name | Phyllostine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27270-89-9 | |
| Record name | Phyllostine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027270899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phyllostine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHYLLOSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1K54WA3BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does phyllostine affect insects like the diamondback moth (DBM)?
A1: this compound exhibits strong antifeedant, contact toxicity, and oviposition deterrent activities against DBM larvae. [] In no-choice leaf disc assays, this compound acetate and this compound resulted in 100% feeding deterrence at 50 μg/cm2. [] The exact mechanism behind these effects remains to be fully elucidated.
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol.
Q3: What spectroscopic data is available for this compound?
A3: Several studies report spectroscopic data for this compound, including proton and 13C NMR, CD spectra, and mass spectrometry data. [, , , ] These data confirm its structure and provide insights into its stereochemistry.
Q4: Is there information available on the stability of this compound under various conditions?
A4: While the provided research focuses on the biosynthesis and biological activities of this compound, information regarding its stability under various conditions (temperature, pH, light) is limited. Further research is needed to assess its stability and suitability for different applications.
Q5: Does this compound possess any catalytic properties?
A5: The provided research primarily focuses on this compound's role as a metabolite and its biological activities. There is no mention of any intrinsic catalytic properties associated with this compound.
Q6: Have there been any computational studies on this compound?
A6: The provided abstracts do not mention any computational studies like molecular docking or QSAR modeling for this compound. Such studies could be valuable in understanding its interactions with biological targets and predicting the activity of analogs.
Q7: How does the structure of this compound relate to its biological activity?
A7: Research suggests that the epoxyquinone moiety in this compound plays a crucial role in its biological activity. [] Analogs like desoxythis compound, which lacks a hydroxyl group, also show biological activity, but their potency and specificity can differ. []
Q8: Are there any formulation strategies to improve the stability or bioavailability of this compound?
A8: The provided research primarily focuses on identifying and characterizing this compound. Information regarding specific formulation strategies to enhance its stability, solubility, or bioavailability is not available.
Q9: Is there information available regarding the SHE regulations, PK/PD, in vitro/vivo efficacy, resistance mechanisms, toxicology, drug delivery strategies, biomarkers, or analytical methods for this compound?
A9: The provided research primarily focuses on the biosynthesis, isolation, and basic biological characterization of this compound. Detailed studies on SHE regulations, PK/PD, in vitro/vivo efficacy, resistance mechanisms, toxicology, drug delivery strategies, biomarkers, or analytical method validation are not covered in these papers.
Q10: Is there information available about the environmental impact, dissolution, quality control, immunogenicity, drug-transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications of this compound?
A10: While some papers mention the isolation of this compound from natural sources like fungi and algae, [, , ] information on its environmental impact, degradation, and related aspects is limited. Further research is needed to comprehensively assess these factors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


